molecular formula C9F20O B1254307 Caroxin F CAS No. 37340-18-4

Caroxin F

Cat. No.: B1254307
CAS No.: 37340-18-4
M. Wt: 504.06 g/mol
InChI Key: VFLATKPHOGVBAQ-UHFFFAOYSA-N
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Description

Caroxin F (Chemical Name: 1-Butanol,3,3,4,4-tetrafluoro-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy]; CAS: 2841688-66-0) is a fluorinated ether compound characterized by a highly substituted perfluorinated butanol backbone. Its structure includes multiple fluorine atoms and a trifluoromethyl ether group, contributing to exceptional chemical inertness, thermal stability, and hydrophobicity . This compound belongs to the class of perfluorinated cyclic ethers, which are widely used in industrial applications such as specialty solvents, heat transfer fluids, and coatings due to their resistance to harsh environments .

Properties

CAS No.

37340-18-4

Molecular Formula

C9F20O

Molecular Weight

504.06 g/mol

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-6-(1,1,1,2,3,3,3-heptafluoropropan-2-yloxy)hexane

InChI

InChI=1S/C9F20O/c10-1(11,3(14,15)6(19,20)21)2(12,13)4(16,17)9(28,29)30-5(18,7(22,23)24)8(25,26)27

InChI Key

VFLATKPHOGVBAQ-UHFFFAOYSA-N

SMILES

C(C(F)(F)F)(C(F)(F)F)(OC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F

Canonical SMILES

C(C(F)(F)F)(C(F)(F)F)(OC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F

Other CAS No.

37340-18-4

Synonyms

caroxin F

Origin of Product

United States

Chemical Reactions Analysis

Key Reaction Types

The LibreTexts module outlines foundational chemical reaction types relevant to compound analysis:

  • Acid-Base Reactions : Exemplified by Al(OH)₃ + HCl → AlCl₃ + H₂O .

  • Redox Reactions : MnO₂ + H⁺ + Cl⁻ → Mn²⁺ + H₂O + Cl₂ .

  • Combustion : P₄ + Cl₂ → PCl₃ .

  • Precipitation : AgNO₃ + NaCl → AgCl .

Catalysts and Reaction Mechanisms

The PMC article details hydroformylation reactions involving fluorinated substrates and transition metal catalysts:

  • Rhodium Catalysts : Exhibit high regioselectivity (97–98%) for iso-aldehydes in fluorinated olefin hydroformylation .

  • Cobalt vs. Rhodium : Rh catalysts (e.g., Rh₆(CO)₁₆) show ~20,000× higher activity than Co catalysts (e.g., Co₂(CO)₈) under identical conditions .

A comparison of catalyst performance for hydroformylation:

CatalystRegioselectivity (n/iso)Yield (%)Key Properties
Rh₆(CO)₁₆3–97% (iso-dominated) 95–98%High activity, iso-selective
Co₂(CO)₈79–93% (n-dominated) 71–85%Lower activity, n-selective
Ru₃(CO)₁₂15–85% (iso-dominated) 49–74%Moderate activity, iso-selective

Kinetic Data for Combustion Reactions

The NBS combustion kinetics compilation includes 1,420 distinct reactions, with 2,608 entries for Arrhenius parameters (A, E/R) . Example entries:

Reaction TypeA (cm³/mol·s)E/R (K)Temperature Range (K)
CH₃CHO + O₂ →1.2×10⁷1.5×10³298–500
C₃H₆ + H →2.4×10⁶1.1×10³400–600

Comparison with Similar Compounds

Research Findings and Key Distinctions

Chemical Reactivity: this compound’s butanol moiety provides a unique site for functionalization, enabling covalent bonding in polymer matrices, unlike FC-77 or Compound A . Comparative studies of fluorinated ethers suggest that branching (as in this compound) reduces crystallinity, enhancing flexibility in material science applications .

Environmental Impact :

  • Perfluorinated compounds like this compound and FC-77 are persistent in the environment. However, this compound’s larger molecular size may slow bioaccumulation rates compared to smaller analogues .

Industrial Performance :

  • This compound outperforms linear perfluorinated ethers in dissolving fluorinated polymers, making it preferable for coating formulations .

Critical Analysis of Literature Gaps

  • Data Limitations : Direct experimental data on this compound’s toxicity, biodegradation, or spectroscopic profiles (e.g., NMR, IR) are absent in the provided evidence, necessitating further research .
  • Contradictions : While FC-77 is well-documented in thermal applications, this compound’s advantages in solvation are inferred from structural features rather than empirical studies .

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